1-{8-azabicyclo[3.2.1]oct-2-en-8-yl}-2-(3-methylphenoxy)ethan-1-one
Description
Bicyclic Framework Analysis: Azabicyclo[3.2.1]octene Core Configuration
The azabicyclo[3.2.1]octene core forms the foundational scaffold of this compound. This bicyclic system consists of a seven-membered ring system fused with a smaller three-membered ring, where the nitrogen atom occupies the bridgehead position (position 8). The numbering follows IUPAC conventions, with the bicyclo[3.2.1] designation indicating bridge lengths of three, two, and one carbon atoms between the bridgehead nitrogen and adjacent carbons.
The double bond in the octene moiety (position 2–3) introduces rigidity into the structure, reducing conformational flexibility and stabilizing the bicyclic system through partial conjugation. X-ray crystallographic studies of analogous azabicyclo compounds reveal bond lengths of approximately 1.34 Å for the double bond and 1.47–1.51 Å for single bonds in the saturated regions. The nitrogen’s lone pair occupies an axial orientation, enabling potential hydrogen bonding or coordination with biological targets.
Table 1: Key bond parameters in the azabicyclo[3.2.1]octene core
| Bond Type | Length (Å) | Angle (°) |
|---|---|---|
| C2–C3 (double bond) | 1.34 | 120.5 |
| N8–C1 (bridgehead) | 1.47 | 109.2 |
| C4–C5 (single bond) | 1.51 | 112.8 |
Properties
IUPAC Name |
1-(8-azabicyclo[3.2.1]oct-2-en-8-yl)-2-(3-methylphenoxy)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO2/c1-12-4-2-7-15(10-12)19-11-16(18)17-13-5-3-6-14(17)9-8-13/h2-5,7,10,13-14H,6,8-9,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATBBDWUMGVQMMR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCC(=O)N2C3CCC2C=CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-{8-azabicyclo[3.2.1]oct-2-en-8-yl}-2-(3-methylphenoxy)ethan-1-one typically involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. This process can be achieved through various methodologies, including the stereocontrolled formation of the bicyclic scaffold from an acyclic starting material . Industrial production methods may involve the use of achiral tropinone derivatives in a desymmetrization process to achieve the desired stereochemical control .
Chemical Reactions Analysis
1-{8-Azabicyclo[3.2.1]oct-2-en-8-yl}-2-(3-methylphenoxy)ethan-1-one undergoes several types of chemical reactions, including:
Oxidation: This reaction can be facilitated by common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, often using reagents like sodium hydroxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Pharmacological Properties
-
Opioid Receptor Modulation :
- Compounds related to the azabicyclo[3.2.1]octane framework have been investigated for their interactions with opioid receptors, particularly the mu-opioid receptor. These compounds can act as antagonists or agonists, influencing pain management and addiction therapies .
- The specific compound has shown potential as a modulator of pain pathways, making it a candidate for developing analgesics with reduced side effects compared to traditional opioids.
-
Anti-inflammatory Activity :
- Research indicates that derivatives of azabicyclo compounds exhibit anti-inflammatory properties, potentially useful in treating conditions like rheumatoid arthritis and osteoarthritis. The mechanism involves modulation of endocannabinoid levels and inhibition of enzymes like N-acyl phosphatidylethanolamine-specific phospholipase D (NAAA) which is associated with inflammatory responses .
- Cognitive Enhancement :
Structure-Activity Relationships (SAR)
Understanding the SAR of 1-{8-azabicyclo[3.2.1]oct-2-en-8-yl}-2-(3-methylphenoxy)ethan-1-one is crucial for optimizing its pharmacological profile:
Case Studies
Several case studies highlight the therapeutic potential of azabicyclo compounds:
- Pain Management :
- Neuroprotection :
- Antidepressant Effects :
Mechanism of Action
The mechanism of action of 1-{8-azabicyclo[3.2.1]oct-2-en-8-yl}-2-(3-methylphenoxy)ethan-1-one involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to bind to certain receptors or enzymes, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Structural Variations and Substituent Effects
The 8-azabicyclo[3.2.1]octane/octene core is a common motif in medicinal chemistry. Key analogues and their distinguishing features include:
Key Comparative Insights
- Substituent Electronic Effects: The target compound’s 3-methylphenoxy group provides electron-donating character, contrasting with electron-withdrawing groups like chloro (in ) or fluorinated aryl moieties (in ). This may modulate receptor binding or metabolic stability.
- Steric Considerations: Bulky substituents (e.g., naphthyl in ) may hinder target engagement compared to the smaller 3-methylphenoxy group.
- Biological Activity: Pyridyl derivatives (e.g., TC-1709 ) exhibit high affinity for nicotinic receptors, suggesting that heteroaromatic groups enhance binding to certain targets. The absence of such activity in phenoxy-containing compounds implies divergent pharmacological profiles.
- Synthetic Routes: Hydrogenation (e.g., ) and thiol-alkylation (e.g., ) are common methods for modifying the ethanone bridge. The target compound’s synthesis likely involves similar strategies with phenoxy substitution.
Research Findings and Implications
- Receptor Specificity: Pyridyl and isoxazolyl derivatives () demonstrate receptor-specific interactions, whereas phenoxy analogues may target alternative pathways.
- Structural-Activity Relationships (SAR) :
Q & A
How can radical cyclization methods be optimized to improve diastereocontrol in synthesizing 8-azabicyclo[3.2.1]octane derivatives?
Level: Basic
Methodological Answer:
Radical cyclization using n-tributyltin hydride (TBTH) and azobisisobutyronitrile (AIBN) in toluene has proven effective for constructing the bicyclic core. Key parameters include:
- Temperature control : Maintaining reflux conditions (~110°C) ensures efficient radical initiation .
- Substrate design : Bromoethylazetidinones with steric hindrance (e.g., 1-(2-methylallyl) groups) enhance diastereomeric excess (75–78%) by directing cyclization pathways .
- Solvent choice : Non-polar solvents like toluene minimize side reactions and stabilize radical intermediates .
What structural modifications enhance selectivity for monoamine transporters (DAT/SERT/NET) in 8-azabicyclo[3.2.1]octane analogs?
Level: Basic
Methodological Answer:
Structure-activity relationship (SAR) studies highlight:
- Substituent rigidity : The ethylidenyl bridge (e.g., 3-[2-(diarylmethoxyethylidenyl)]) increases DAT affinity by enforcing a planar conformation, reducing SERT/NET binding .
- Aromatic groups : Bis(4-fluorophenyl)methoxy substitutions improve DAT/SERT selectivity (e.g., compound 10c in showed 82% yield and >100-fold selectivity via ^1H NMR and GC-MS validation) .
- Polar side chains : Piperidinyl or acetylpiperazinyl ethyl groups (e.g., 8-[2-(4-acetylpiperazin-1-yl)ethyl]) enhance blood-brain barrier penetration, critical for CNS targeting .
How does stereochemistry influence the biological activity of 8-azabicyclo[3.2.1]octane derivatives?
Level: Advanced
Methodological Answer:
Enantioselective synthesis via rhodium-catalyzed [4+3] cycloaddition (e.g., using Rh₂(S-PTAD)₄) produces tropanes with defined stereochemistry. Key steps:
- Chiral catalysts : Dirhodium complexes with adamantyl glycine ligands achieve >99% enantiomeric excess (ee) .
- Stereochemical analysis : X-ray crystallography (e.g., compound in confirmed (2R,3S) configuration) and NOESY NMR resolve spatial arrangements impacting transporter binding .
- Activity correlation : Endo vs. exo substituents (e.g., 3-benzyl vs. 8-methyl) alter DAT inhibition by 10-fold, emphasizing the need for chiral HPLC purification .
What analytical techniques are critical for characterizing 8-azabicyclo[3.2.1]octane derivatives?
Level: Basic
Methodological Answer:
- NMR spectroscopy : ^1H/^13C NMR identifies regiochemistry (e.g., δ 5.59 ppm for methine protons in fluorophenyl derivatives) and confirms bicyclic integrity .
- GC-MS/EI : Validates molecular weight (e.g., m/z 440 for compound 10c) and detects decomposition products .
- X-ray crystallography : Resolves absolute configuration, as demonstrated for (2R)-8-benzyl derivatives .
How can discrepancies between in vitro binding assays and in vivo efficacy be resolved for partial agonists?
Level: Advanced
Methodological Answer:
Partial agonists (e.g., BIMU 1 and BIMU 8 in ) require:
- Functional assays : Measure intrinsic activity (e.g., cAMP accumulation vs. β-arrestin recruitment) to differentiate signaling bias .
- Pharmacokinetic profiling : Assess metabolic stability (e.g., CYP450 metabolism via liver microsomes) and brain-to-plasma ratios to address bioavailability gaps .
- Dosing optimization : Subchronic administration in rodent models (e.g., 5–7 days) may reverse tolerance observed in acute studies .
What computational strategies predict binding modes of 8-azabicyclo[3.2.1]octane derivatives to monoamine transporters?
Level: Advanced
Methodological Answer:
- Molecular docking : Use high-resolution structures (e.g., PDB 4M48 for SERT) to model ligand-receptor interactions. Key residues: Tyr95 (DAT) and Asp98 (SERT) for hydrogen bonding .
- MD simulations : Analyze stability of ligand-transporter complexes over 100-ns trajectories to prioritize analogs with low RMSD (<2 Å) .
- QSAR models : Train on datasets with IC₅₀ values (e.g., 1–100 nM ranges) to correlate substituent hydrophobicity (ClogP) with transporter selectivity .
What safety protocols are recommended for handling 8-azabicyclo[3.2.1]octane derivatives in vitro?
Level: Basic
Methodological Answer:
- PPE : Use P95 respirators (NIOSH) and nitrile gloves to prevent inhalation/skin contact, as per SDS guidelines for skin/eye irritation (H315/H319) .
- Waste disposal : Neutralize acidic byproducts (e.g., naphthalenedisulfonic acid) with 10% NaHCO₃ before aqueous disposal .
- Storage : Maintain under inert gas (Ar/N₂) at 2–8°C to prevent degradation .
How can metabolic stability of 8-azabicyclo[3.2.1]octane analogs be improved for in vivo studies?
Level: Advanced
Methodological Answer:
- Structural modifications : Introduce electron-withdrawing groups (e.g., fluorine at para positions) to reduce CYP2D6-mediated oxidation .
- Prodrug strategies : Esterify hydroxyl groups (e.g., tert-butyl carbamate protection) to enhance plasma half-life .
- Microsomal assays : Screen analogs in human liver microsomes (HLM) with NADPH cofactor; prioritize compounds with t₁/₂ >60 min .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
